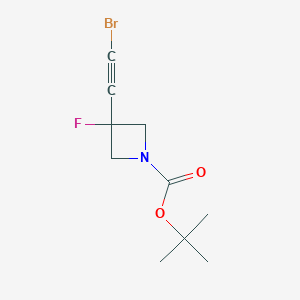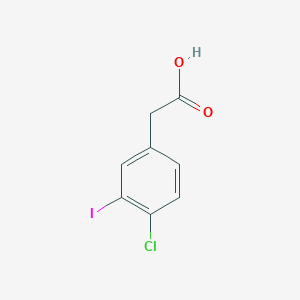
2-(4-Chloro-3-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. It is characterized by the presence of a chloro and an iodo substituent on the phenyl ring, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Chloro-3-iodophenyl)acetic acid can be synthesized through several methods. One common approach involves the halogenation of phenylacetic acid derivatives. For instance, starting from 4-chlorophenylacetic acid, iodination can be achieved using iodine and an oxidizing agent like potassium iodate under acidic conditions . Another method involves the palladium-catalyzed coupling of 4-chlorophenylacetic acid with iodobenzene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium phosphate and solvents like toluene, are commonly used.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-iodophenyl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . In chemical reactions, the chloro and iodo substituents influence the reactivity and selectivity of the compound, facilitating various transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the chloro substituent.
4-Chlorophenylacetic acid: Similar structure but lacks the iodo substituent.
2-(4-Bromo-3-iodophenyl)acetic acid: Similar structure with a bromo substituent instead of chloro.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetic acid is unique due to the presence of both chloro and iodo substituents, which provide distinct reactivity and selectivity in chemical reactions. This dual substitution pattern allows for a wider range of chemical transformations and applications compared to its analogs .
Eigenschaften
Molekularformel |
C8H6ClIO2 |
|---|---|
Molekulargewicht |
296.49 g/mol |
IUPAC-Name |
2-(4-chloro-3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI-Schlüssel |
VSDFRDKCIQNWDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)
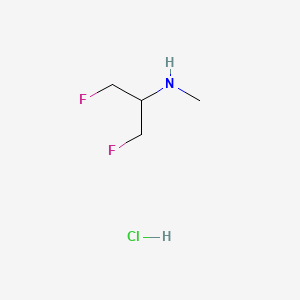
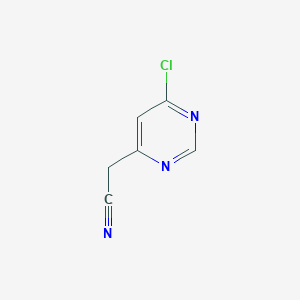
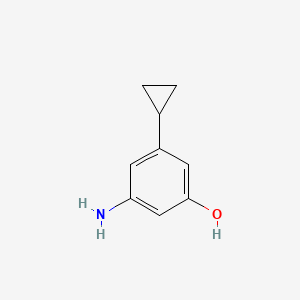
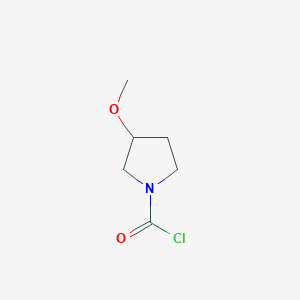
![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13460025.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
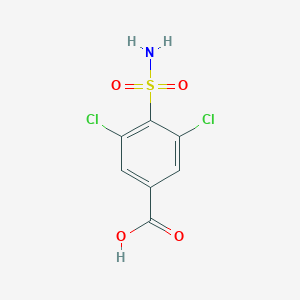
![3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13460048.png)
![Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate](/img/structure/B13460054.png)


